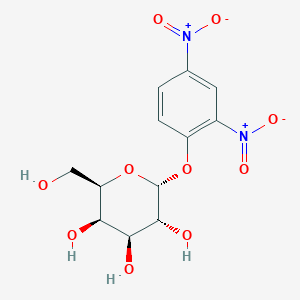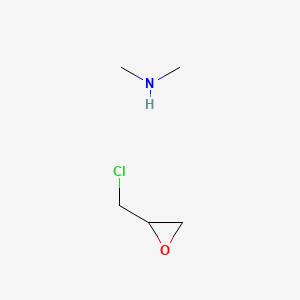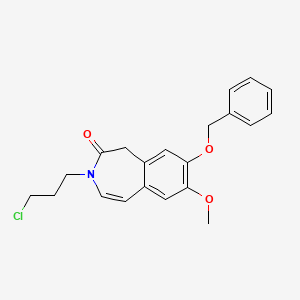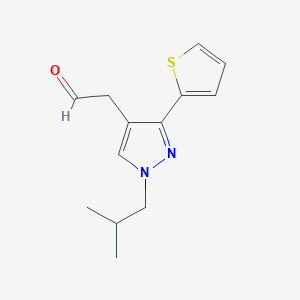
2,4-Dinitrophenyl alpha-d-galactopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dinitrophenyl alpha-d-galactopyranoside is a chemical compound that serves as a substrate for alpha-galactosidase enzymes. It is commonly used in biochemical assays to measure the activity of these enzymes. The compound is characterized by the presence of a dinitrophenyl group attached to a galactopyranoside moiety, making it a useful tool in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dinitrophenyl alpha-d-galactopyranoside typically involves the reaction of 2,4-dinitrophenylhydrazine with alpha-d-galactopyranosyl chloride. The reaction is carried out in an organic solvent such as methanol or ethanol, under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent quality and yield. The product is then purified through crystallization or chromatography techniques to obtain a high-purity compound suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
2,4-Dinitrophenyl alpha-d-galactopyranoside undergoes various chemical reactions, including:
Oxidation and Reduction: The dinitrophenyl group can undergo redox reactions, although these are less common in typical biochemical assays.
Common Reagents and Conditions
Hydrolysis: Alpha-galactosidase enzymes are the primary reagents used for hydrolysis reactions.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include sodium borohydride.
Major Products Formed
Scientific Research Applications
2,4-Dinitrophenyl alpha-d-galactopyranoside is widely used in scientific research due to its role as a substrate for alpha-galactosidase enzymes. Some key applications include:
Biochemical Assays: Used to measure alpha-galactosidase activity in various biological samples.
Enzyme Kinetics: Employed in studies to determine the kinetic parameters of alpha-galactosidase enzymes.
Medical Research: Utilized in research on lysosomal storage disorders, where alpha-galactosidase activity is a critical factor.
Industrial Applications: Applied in the food industry for the removal of raffinose family oligosaccharides from legume-based products.
Mechanism of Action
The mechanism of action of 2,4-Dinitrophenyl alpha-d-galactopyranoside involves its hydrolysis by alpha-galactosidase enzymes. The enzyme binds to the substrate and catalyzes the cleavage of the glycosidic bond, releasing 2,4-dinitrophenol and alpha-d-galactose. This reaction is essential for various biochemical processes and is used as a diagnostic tool in enzyme assays .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl alpha-d-galactopyranoside: Another substrate for alpha-galactosidase, but with a nitrophenyl group instead of a dinitrophenyl group.
2-Nitrophenyl beta-d-galactopyranoside: Used as a substrate for beta-galactosidase enzymes.
Uniqueness
2,4-Dinitrophenyl alpha-d-galactopyranoside is unique due to the presence of the dinitrophenyl group, which provides distinct spectrophotometric properties. This makes it particularly useful in assays where precise measurement of enzyme activity is required .
Properties
Molecular Formula |
C12H14N2O10 |
|---|---|
Molecular Weight |
346.25 g/mol |
IUPAC Name |
(2R,3R,4S,5R,6R)-2-(2,4-dinitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H14N2O10/c15-4-8-9(16)10(17)11(18)12(24-8)23-7-2-1-5(13(19)20)3-6(7)14(21)22/h1-3,8-12,15-18H,4H2/t8-,9+,10+,11-,12+/m1/s1 |
InChI Key |
XAJUPNGKLHFUED-IIRVCBMXSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-isobutyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B13427323.png)













